Superior Catalytic Activity in Ethylene and Propylene Polymerization vs. Other 2-Alkyl-Substituted Analogs
In a direct head-to-head study of bis(2-alkylindenyl)zirconium dichloride complexes, the 2-methyl derivative (R=Me) exhibited the highest catalytic activity for both ethylene and propylene polymerization among a series of six alkyl substituents [1]. The activity ranking for ethylene polymerization was Me > Cy > i-Pr > Bzl > n-Bu, and for propylene polymerization was Me > n-Bu > i-Pr > Cy > Bzl.
| Evidence Dimension | Relative Catalytic Activity (Ethylene Polymerization) |
|---|---|
| Target Compound Data | Highest activity (ranked 1st) |
| Comparator Or Baseline | R = Cy (2nd), i-Pr (3rd), Bzl (4th), n-Bu (5th) |
| Quantified Difference | Me ranked 1st out of 6 alkyl substituents |
| Conditions | Homogeneous polymerization with MAO cocatalyst; ethylene and propylene monomers |
Why This Matters
This quantitative activity advantage directly translates to higher polymer yield per unit of catalyst, reducing procurement costs and improving process economics for industrial polyolefin production.
- [1] Kim, S.-J.; et al. Synthesis and characterization of new bis(2-R-indenyl) zirconium dichloride complexes for the olefin polymerization. J. Organomet. Chem. 1999, 577 (1), 103-113. doi:10.1016/S0022-328X(98)00386-6. View Source
